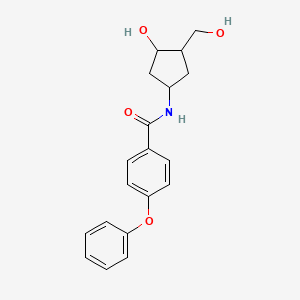

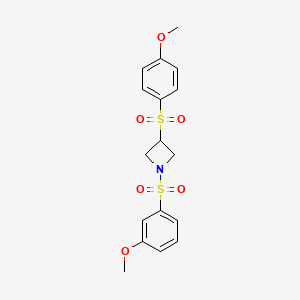

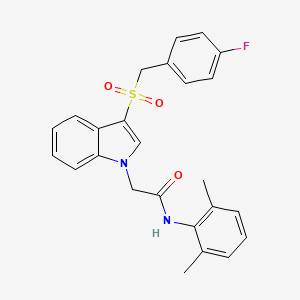

N-(3-羟基-4-(羟甲基)环戊基)-4-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide" is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, metabolism, and molecular structures, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-hydroxymethyl compounds is achieved through the metabolic conversion of N-methyl and N,N-dimethylbenzamides, where N-(hydroxymethyl)-benzamide is identified as a major metabolite . Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involves tritiation, coupling with acetyl 5-azidosalicylic acid chloride, and subsequent deprotection steps . These methods may be adapted for the synthesis of "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide" by selecting appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic methods such as NMR, IR, and GC-MS, and confirmed by X-ray analysis . For example, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized and confirmed by these methods . Similarly, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single crystal X-ray diffraction and DFT calculations . These techniques would be essential for the structural analysis of "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide" to confirm its geometry and conformation.

Chemical Reactions Analysis

The reactivity of related compounds can be understood through mechanistic studies. For instance, the divergent reactivity of cyclopropenes in Rh(III)-catalyzed C-H activation/cycloaddition reactions with N-phenoxyacetamide and N-pivaloxybenzamide has been elucidated using density functional theory calculations . These insights into the substrate-dependent chemoselectivity and the role of metal-catalyzed reactions could be relevant when considering the chemical reactions involving "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups and molecular structure. The stability of N-hydroxymethyl compounds, for example, is affected by substitution on the nitrogen atom and the position on the phenyl ring . The solubility, melting point, and reactivity of "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide" would be determined by its specific functional groups and overall molecular architecture.

科学研究应用

分子结构和相互作用研究

与 N-(3-羟基-4-(羟甲基)环戊基)-4-苯氧基苯甲酰胺结构相关的化合物的研究重点在于了解它们的分子相互作用和结构。例如,通过单晶 X 射线衍射和 DFT 计算对分子结构的研究揭示了分子间相互作用(如二聚化和晶体堆积)如何影响分子几何形状。这些见解对于设计具有所需物理和化学性质的分子至关重要 (Karabulut 等人,2014)。

抗肿瘤活性

另一个重要的研究领域是探索相关化合物在抗肿瘤应用中的作用。例如,具有苯氧基苯甲酰胺结构的苯氧苄胺盐酸盐已被发现可通过抑制 TrkB-Akt 通路中的机制来抑制神经胶质瘤细胞增殖、迁移、侵袭和肿瘤发生 (Lin 等人,2016)。

生物传感应用

具有羟基苯甲酰胺基序的化合物也正在被研究用于生物传感应用。一项基于改性碳糊电极的用于检测谷胱甘肽和吡罗昔康的生物传感器的研究突出了这些化合物在电化学传感器中的潜力,表明它们除了药理用途之外的多功能性 (Karimi-Maleh 等人,2014)。

催化过程

对相关化合物催化应用的研究,如涉及铑 (III) 催化的 C-H 活化,揭示了它们在促进合成转化中的潜力。这一研究领域为开发新的合成方法以有效构建复杂分子开辟了可能性 (Fukui 等人,2014)。

抗氧化和抗炎活性

对羟基苄醇衍生物等化合物的抗氧化和抗炎特性的研究表明它们在治疗氧化损伤相关疾病中具有治疗潜力。这项研究强调了酚类化合物在草药中作为健康应用的重要性 (Park 等人,2010)。

属性

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c21-12-14-10-15(11-18(14)22)20-19(23)13-6-8-17(9-7-13)24-16-4-2-1-3-5-16/h1-9,14-15,18,21-22H,10-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUWLRGLEXEMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2509027.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)

![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)